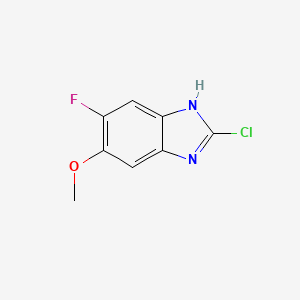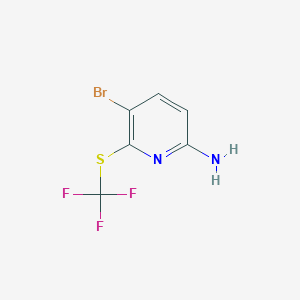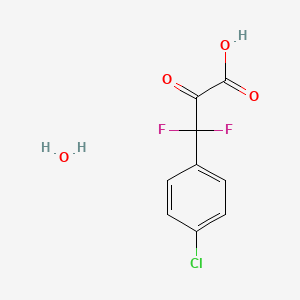
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate is a chemical compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a keto group attached to a propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate typically involves the introduction of the chlorophenyl group and the difluoro group onto a propionic acid derivative. One common method involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is followed by purification steps such as recrystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2-oxopropionic acid
- 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropionic acid
- 3-(4-Chlorophenyl)-2-oxopropionic acid
Uniqueness
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropionic acid monohydrate is unique due to the presence of both the difluoro and keto groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7ClF2O4 |
|---|---|
分子量 |
252.60 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid;hydrate |
InChI |
InChI=1S/C9H5ClF2O3.H2O/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4H,(H,14,15);1H2 |
InChIキー |
PYUUIPDYSNPHIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


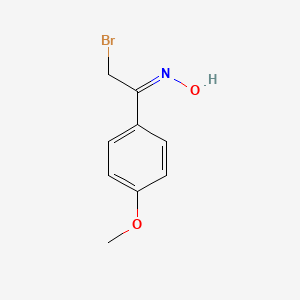
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
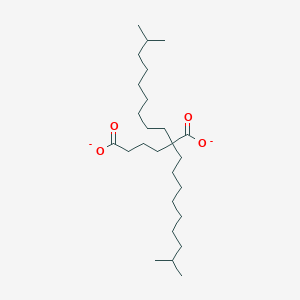
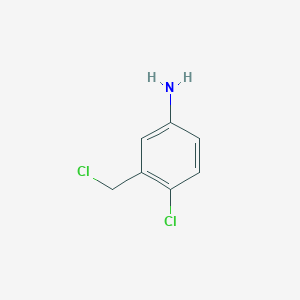
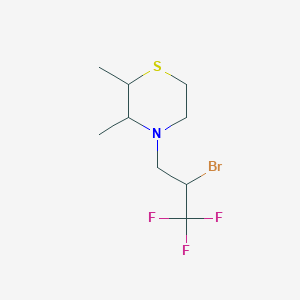

![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)

